![molecular formula C16H12N4O B056666 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole CAS No. 1080025-88-2](/img/structure/B56666.png)
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is a compound that is part of a broader class of chemical compounds involving indole and benzotriazole structures. These compounds have been studied for various synthetic applications and potential biological activities.
Synthesis Analysis
Efficient synthesis of compounds related to 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole, such as substituted carbazoles and cyclopent[b]indoles, can be achieved from related indole derivatives. For instance, 1-Methyl-3-(benzotriazol-1-ylmethyl)indole undergoes lithiation and addition reactions, followed by intramolecular cyclization to yield a range of substituted carbazoles and cyclopent[b]indoles (Katritzky, Zhang, Xie, & Ghiviriga, 1996).
Molecular Structure Analysis
The molecular structure of related compounds, like benzotriazoles, reveals interesting aspects, such as the generation of 1,3-diradicals upon irradiation, leading to cycloaddition reactions that form indoles and dihydropyrrolo[3,4-b]indoles, as established through spectroscopic methods and X-ray crystallography (Al-Jalal et al., 2014).
Chemical Reactions and Properties
Benzotriazole derivatives exhibit varied chemical reactions, including gas-phase pyrolysis leading to indole derivatives (Dib et al., 2017). The reactivity and formation of various derivatives demonstrate the chemical versatility of compounds within this class.
Physical Properties Analysis
Studies on compounds like ethyl 2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl-2-cyanoacetate provide insights into the physical properties of such compounds, characterized by spectroscopic techniques like NMR and mass spectroscopy, confirming their structural details (Nassiri & Milani, 2020).
Chemical Properties Analysis
The chemical properties of benzotriazole derivatives are highlighted by their reactions with various reagents, leading to the formation of different derivatives. For instance, the reaction of benzotriazole with diethyl ethoxymethylenemalonate exhibits both ethylation and Michael addition, indicative of the compound's reactivity and utility in synthesis (Sanna et al., 1997).
Applications De Recherche Scientifique
Indole Synthesis and Applications
Indole and its derivatives, including compounds related to "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," play a crucial role in organic synthesis. Indoles are foundational in creating a vast array of bioactive molecules, highlighting their importance in drug discovery and synthetic chemistry. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, underscoring the versatility and significance of indoles in medicinal chemistry and synthetic strategies (Taber & Tirunahari, 2011).
Benzotriazole and Its Derivatives in Corrosion Inhibition
Benzotriazole and its derivatives, including "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole," are known for their applications in corrosion inhibition, particularly for metals like copper and steel. Kuznetsov (2020) discusses the multifunctional nature of benzotriazoles as corrosion inhibitors, highlighting their efficacy in protecting metals in various corrosive environments. This application is crucial for materials science and engineering, offering insights into the protective capabilities of benzotriazole derivatives (Kuznetsov, 2020).
Medicinal Chemistry and Biological Activities
The incorporation of indole and benzotriazole moieties in "1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole" suggests potential in medicinal chemistry, given the biological activities associated with these groups. Indoles and benzothiazoles are prominent scaffolds in drug design, known for their antimicrobial, anticancer, and anti-inflammatory properties. Research by Law and Yeong (2022) reviews the therapeutic potentials of benzothiazole derivatives, indicating the relevance of these compounds in developing new treatments for various diseases, including cancer (Law & Yeong, 2022).
Propriétés
IUPAC Name |
1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQVGQBBPIDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

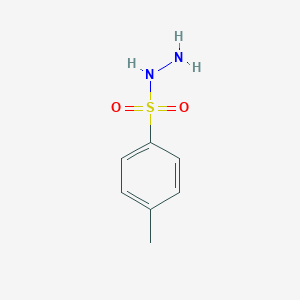
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
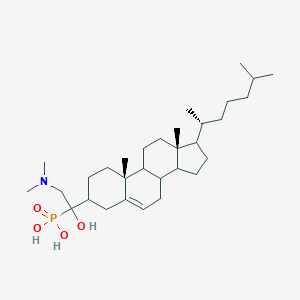
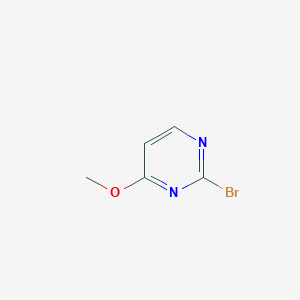
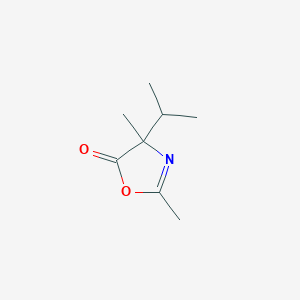




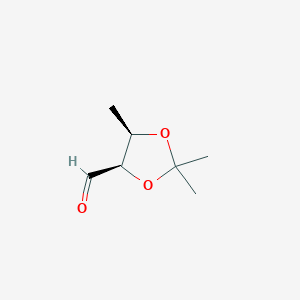
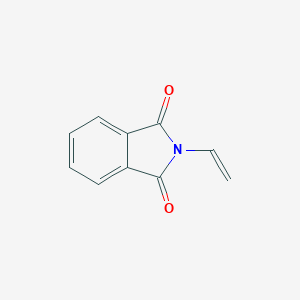

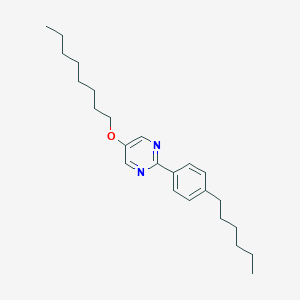
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)